molecular formula C10H10ClNO B8572248 5-Chloro-3-ethyl-1,3-dihydro-2H-indol-2-one

5-Chloro-3-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No. B8572248
M. Wt: 195.64 g/mol
InChI Key: FRCQDVQBKBEJKN-UHFFFAOYSA-N
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Patent
US07786129B2

Procedure details

The title compound is prepared from 5-chloro-oxindole according to methods known from the literature [B. Volk, T. Mezei, Gy. Simig Synthesis 2002, 595]. 1.68 g (0.01 mole) of 5-chloro-oxindole is dissolved in 20 ml of ethanol and 1.0 g of Raney-nickel is added to the solution. The mixture is allowed to react in an autoclave at 110° C. for 36 hours. The catalyst is then filtered off, the solvent is evaporated, and the residue is recrystallized from a mixture of hexane and ethyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[CH2:12](O)[CH3:13]>[Ni]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH:5]2[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2CC(NC2=CC1)=O
Step Two
Name
Quantity
1.68 g
Type
reactant
Smiles
ClC=1C=C2CC(NC2=CC1)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
known from the literature [B. Volk, T. Mezei, Gy. Simig Synthesis 2002, 595]
CUSTOM
Type
CUSTOM
Details
to react in an autoclave at 110° C. for 36 hours
Duration
36 h
FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from a mixture of hexane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(C(NC2=CC1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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